molecular formula C16H32N4O4 B1623807 L-Lysine, L-valyl-L-valyl- CAS No. 73015-99-3

L-Lysine, L-valyl-L-valyl-

Cat. No. B1623807
CAS RN: 73015-99-3
M. Wt: 344.45 g/mol
InChI Key: AOILQMZPNLUXCM-AVGNSLFASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Val-Val-Lys is an oligopeptide.

Scientific Research Applications

Valyl-tRNA Synthetase and Aminoacylation Fidelity

Valyl-tRNA synthetase (ValRS) from Escherichia coli plays a critical role in aminoacylation fidelity, particularly in relation to lysine. Lysine residues, including Lys-277, are important for the nucleophilic attack of misacylated tRNA in ValRS editing site. The Lys-277 residue, modified by L-threonine or L-methionine but not by L-valine, is particularly significant in maintaining the fidelity of tRNA aminoacylation (Hountondji et al., 2002).

Crystal Structure of L-Valyl-L-Lysine Hydrochloride

The crystal structure of L-Valyl-L-Lysine hydrochloride has been elucidated, revealing insights into peptide conformations and interactions. This dipeptide exists in a zwitterionic form, with its lysine side-chain protonated, and displays unique conformational characteristics compared to other lysine peptide structures (Yennawar et al., 2009).

Synthesis and Applications in Polypeptide Construction

L-Valyl-L-Lysine has been utilized in various peptide syntheses, including the construction of corticotropin-related polypeptides. These syntheses involve complex chemical processes that underscore the versatility of these amino acids in peptide engineering (Schwyzer et al., 1963).

Detection of Lysine Valylation

The development of pan-specific antibodies for lysine valylation highlights the biological significance of amino acyl modifications in lysine residues. This advancement aids in identifying novel expression patterns of lysine valylation in biological systems (Wang et al., 2020).

Conformational Studies of Polypeptides

Studies on poly(L-valyl-L-valyl-L-lysine) reveal the presence of β-helices and various conformations in both solution and solid state. This research contributes to our understanding of the structural dynamics of sequential copolypeptides (D'alagni, 1979).

Improved L-Lysine Yield through Metabolic Engineering

Research in Corynebacterium glutamicum shows that manipulating enzymes like dihydrodipicolinate synthase can significantly improve L-lysine yield. This approach demonstrates the potential of metabolic engineering in optimizing amino acid production (Eggeling et al., 1998).

properties

CAS RN

73015-99-3

Product Name

L-Lysine, L-valyl-L-valyl-

Molecular Formula

C16H32N4O4

Molecular Weight

344.45 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]hexanoic acid

InChI

InChI=1S/C16H32N4O4/c1-9(2)12(18)14(21)20-13(10(3)4)15(22)19-11(16(23)24)7-5-6-8-17/h9-13H,5-8,17-18H2,1-4H3,(H,19,22)(H,20,21)(H,23,24)/t11-,12-,13-/m0/s1

InChI Key

AOILQMZPNLUXCM-AVGNSLFASA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)N

SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)O)N

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)O)N

sequence

VVK

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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